molecular formula C13H9N3O3S B2389434 2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid CAS No. 118521-00-9

2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid

Cat. No.: B2389434
CAS No.: 118521-00-9
M. Wt: 287.29
InChI Key: FQYBCMGOJGXTEB-UHFFFAOYSA-N
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Description

2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, and a hydropyrimidinylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where the cyano group is introduced into the molecule. This process often involves the use of alkyl cyanoacetates and various substituted aryl or heteryl amines under different reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol

Scientific Research Applications

2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c14-6-9-11(8-4-2-1-3-5-8)15-13(16-12(9)19)20-7-10(17)18/h1-5H,7H2,(H,17,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYBCMGOJGXTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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